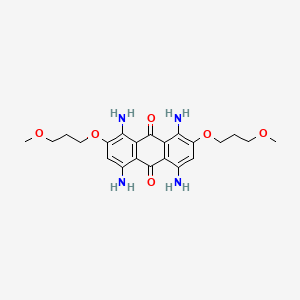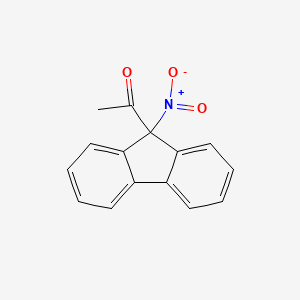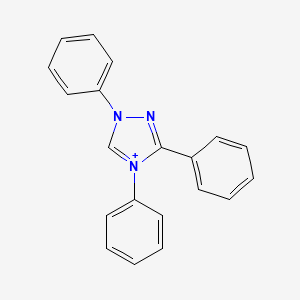
1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium is a heterocyclic compound that belongs to the triazole family This compound is characterized by its three phenyl groups attached to the triazole ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with benzaldehyde to form a hydrazone intermediate, which is then cyclized to form the triazole ring. The reaction conditions typically involve heating the mixture in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, and may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Applications De Recherche Scientifique
1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The phenyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium chloride
- 3,4,5-Triphenyl-1,2,4-triazole
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups and the triazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Propriétés
Formule moléculaire |
C20H16N3+ |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,3,4-triphenyl-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C20H16N3/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18/h1-16H/q+1 |
Clé InChI |
PRSVDKKGVSCQMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)


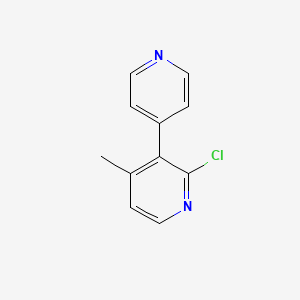

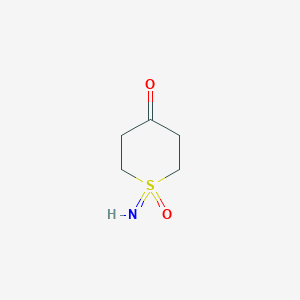
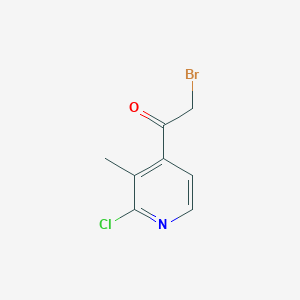


![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)


